Superior Reactivity of 2-Iodo-5-methoxypyridine in Nucleophilic Substitution
In a systematic study of nucleophilic substitution on halopyridines, 2-iodopyridine was found to be significantly more reactive than its bromo and chloro analogs. While a direct study on 2-iodo-5-methoxypyridine itself is not located, the established class-level reactivity trend for 2-halopyridines provides a reliable inference. The reported relative reactivity order is 2-iodopyridine (1a) ∼ 2-bromopyridine (1b) ≫ 2-chloropyridine (1c) ∼ 2-fluoropyridine (1d) in the reaction with sodium thiophenoxide in DMF at 80°C [1]. This demonstrates the critical advantage of the iodo substituent for achieving ipso-substitution under mild conditions where chloro and fluoro analogs are essentially inert.
| Evidence Dimension | Relative Reactivity in Nucleophilic Substitution (SRN1) |
|---|---|
| Target Compound Data | Reactivity of 2-iodopyridine designated as reference point '1a'. |
| Comparator Or Baseline | 2-bromopyridine (∼ similar reactivity), 2-chloropyridine (≫ less reactive), 2-fluoropyridine (∼ 2-chloro reactivity) |
| Quantified Difference | Reactivity order: 2-Iodo ∼ 2-Bromo ≫ 2-Chloro ∼ 2-Fluoro |
| Conditions | Reaction with sodium thiophenoxide in DMF at 80°C [1] |
Why This Matters
This establishes that the iodo derivative is essential for enabling nucleophilic substitution pathways that are simply not viable with the cheaper but far less reactive chloro or fluoro analogs.
- [1] Kondo, S., Nakanishi, M., & Tsuda, K. (1984). Nucleophilic substitution of halopyridines by benzenethiolate anion via a radical chain mechanism. Journal of Heterocyclic Chemistry, 21(4), 1243–1244. https://doi.org/10.1002/jhet.5570210466 View Source
